molecular formula C11H15NO3S B2597887 4-(4-Methylanilino)-1,1-dioxothiolan-3-ol CAS No. 35895-27-3

4-(4-Methylanilino)-1,1-dioxothiolan-3-ol

Cat. No. B2597887
CAS RN: 35895-27-3
M. Wt: 241.31
InChI Key: NPXUDFWMDMCZRH-UHFFFAOYSA-N
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Description

The compound “4-(4-Methylanilino)-1,1-dioxothiolan-3-ol” is a complex organic molecule. It contains a methylaniline group, which is an aniline derivative where a methyl group is substituted onto the benzene ring . It also contains a dioxothiolan ring, which is a sulfur-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dioxothiolan ring and the methylaniline group would likely have a significant impact on its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Anilines, for example, can undergo a variety of reactions, including nucleophilic substitution and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the aniline and dioxothiolan groups) would all play a role .

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

Research into 2-(aryloxy)-2-methylpropionic acids, which share structural similarities with 4-(4-Methylanilino)-1,1-dioxothiolan-3-ol, reveals their potential as allosteric modifiers of hemoglobin. These compounds have shown promise in decreasing the oxygen affinity of human hemoglobin A, suggesting a potential application in treating conditions related to oxygen supply such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Therapeutic Applications

The study of bardoxolone methyl, a compound with structural relevance, highlights its role in modulating the Nrf2 pathway and NF-κB, indicating its utility in clinical trials for conditions like type 2 diabetes mellitus and stage 4 chronic kidney disease (Chin et al., 2014). However, it's crucial to note that while exploring therapeutic applications, the focus remains on the mechanistic action and potential benefits of such compounds in a research context.

Material Science and Polymer Chemistry

In material science, derivatives structurally related to this compound are explored for their utility in synthesizing glycerin carbonate-based intermediates. This research underpins the development of non-isocyanate polyhydroxyurethanes, indicating a broad application in creating sustainable polymers with desirable thermal and mechanical properties (Benyahya et al., 2011).

Corrosion Inhibition

The compound and its analogs have been investigated for their efficacy as corrosion inhibitors, particularly for mild steel in hydrochloric acid solutions. This research provides insight into the potential industrial applications of these compounds in protecting metals from corrosion, thereby extending their lifespan and maintaining their integrity in harsh chemical environments (Shukla & Quraishi, 2009).

Biosensing Applications

In the realm of biosensing, derivatives of this compound have been integrated into electrochemical biosensors. These sensors are designed for the precise determination of pesticides, showcasing the compound's utility in environmental monitoring and food safety (Viswanathan et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many aniline derivatives are used in the production of dyes and pharmaceuticals .

properties

IUPAC Name

4-(4-methylanilino)-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-8-2-4-9(5-3-8)12-10-6-16(14,15)7-11(10)13/h2-5,10-13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXUDFWMDMCZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CS(=O)(=O)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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